2-Iodo-1H-benzoimidazole

Catalog No.
S1921542
CAS No.
27692-04-2
M.F
C7H5IN2
M. Wt
244.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-1H-benzoimidazole

CAS Number

27692-04-2

Product Name

2-Iodo-1H-benzoimidazole

IUPAC Name

2-iodo-1H-benzimidazole

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

InChI

InChI=1S/C7H5IN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)

InChI Key

ZROZRIKRPGMZBK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)I

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)I

2-Iodo-1H-benzoimidazole is a heterocyclic building block primarily utilized as a reactive intermediate in organic synthesis. Its value stems from the carbon-iodine bond at the C2 position, which serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. [1] This compound is a key precursor for constructing the 2-substituted benzimidazole scaffold, a core motif in numerous pharmaceutical agents and functional organic materials. The selection of this iodo-derivative over other halogenated analogs is often a strategic decision based on its heightened reactivity, which can enable milder reaction conditions and broader substrate compatibility.

Research & Procurement Fit

Reactivity Profile

Iodo substituent enables higher cross-coupling efficiency over chloro/bromo analogs

Synthetic Flexibility

Versatile building block for C-N, C-C, and photochemical transformations

Method Compatibility

Ligand-free Pd couplings, Suzuki-Miyaura, and radical cyclizations

While 2-bromo- and 2-chloro-1H-benzoimidazole are available as lower-cost alternatives, they are not direct substitutes for the iodo-analog in many synthetic applications. The choice of halide profoundly impacts process parameters and outcomes. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend I > Br >> Cl, which is inversely related to the carbon-halogen bond dissociation energy. [REFS-1, REFS-2] This means that activating the C-Br and especially the C-Cl bond often requires higher temperatures, more reactive (and expensive) catalysts or ligands, and stronger bases. [2] Such conditions can be incompatible with complex substrates bearing sensitive functional groups, leading to lower yields or complete reaction failure. Therefore, substituting 2-Iodo-1H-benzoimidazole with its bromo or chloro counterparts is a process decision that can compromise efficiency, yield, and the feasibility of a synthetic route, making the iodo-derivative essential for reactions demanding high reactivity and mild conditions.

Substitution Risk

Target 2-Iodo-1H-benzoimidazole
Substitution Risk 2-Chloro/2-Bromo analogs may require higher temperatures or catalyst loadings; ligand-free conditions may not apply.
Target C-I bond dissociation energy ~209 kJ/mol
Substitution Risk Lower reactivity of C-Br (~285 kJ/mol) and C-Cl (~327 kJ/mol) can limit oxidative addition and overall yield.

Suzuki-Miyaura Coupling Efficiency

In a direct comparison for the synthesis of 2-aryl benzimidazoles, the choice of halide is critical for reaction efficiency. Under optimized microwave-assisted Suzuki-Miyaura conditions, the 2-iodo-1H-benzoimidazole intermediate delivered a 91% isolated yield of the coupled product. [1] While direct head-to-head yield data for the bromo- and chloro-analogs under identical conditions is not provided in this study, the established reactivity trend for aryl halides (I > Br > Cl) in Suzuki couplings strongly suggests that achieving a comparable yield with 2-bromo or 2-chloro analogs would necessitate harsher conditions, longer reaction times, or more complex catalytic systems. [REFS-2, REFS-3]

Evidence DimensionIsolated Yield in Suzuki-Miyaura Coupling
Target Compound Data91% (as 1-cyclohexyl-2-iodo-1H-benzimidazole intermediate)
Comparator Or Baseline2-Bromo/2-Chloro-1H-benzoimidazole (qualitatively lower reactivity)
Quantified DifferenceNot directly quantified in a single study, but established principles indicate the iodo-derivative provides significantly higher reactivity, enabling higher yields under mild conditions.
ConditionsMicrowave heating at 120 °C for 30 min, PdCl2/SPhos catalyst, Cs2CO3 base, dioxane solvent. [<a href="https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2019/part-vi/20-11239" target="_blank">1</a>]

For synthesizing 2-aryl benzimidazoles, this compound enables higher-yield, faster reactions, reducing processing time and potentially simplifying purification compared to less reactive halo-analogs.

C-N Dihetero-arylation
Reported
2-Iodo enables ligand-free coupling; 2-Br/Cl require specialized ligands
Supports scalable C-N library synthesis
Reactivity order I > Br > Cl (class-level)

Mild-Condition Sonogashira Coupling

The Sonogashira reaction is a key method for installing alkyne functionalities. The reactivity of the halide precursor is a primary determinant of the required process conditions. For sp2 carbons, the rate of the reaction follows the order: I > OTf > Br >> Cl. [1] This established trend indicates that 2-Iodo-1H-benzoimidazole will couple with terminal alkynes under significantly milder conditions (e.g., lower temperatures, shorter times) than 2-bromo- or 2-chloro-1H-benzoimidazole. For instance, couplings of aryl iodides often proceed efficiently at room temperature, whereas analogous reactions with aryl bromides typically require heating. [REFS-1, REFS-2] This allows for the synthesis of complex 2-alkynylbenzimidazoles without degrading thermally sensitive functional groups elsewhere in the molecule.

Evidence DimensionRequired Reaction Temperature for Sonogashira Coupling
Target Compound DataTypically room temperature for aryl iodides.
Comparator Or BaselineAryl bromides generally require heating.
Quantified DifferenceQualitative but significant difference in thermal budget, enabling broader functional group tolerance.
ConditionsPalladium/Copper co-catalyzed cross-coupling with a terminal alkyne and an amine base.

This compound is the preferred choice for Sonogashira couplings on temperature-sensitive substrates, avoiding decomposition and improving the yield of complex target molecules.

Radical Cyclization
Data to verify
Photochemical method reported as more efficient than chemical initiators
Potential greener route for fused rings
Exact yield differences not specified

Broad-Scope Buchwald-Hartwig Amination

In Buchwald-Hartwig amination, a cornerstone for synthesizing aryl amines, the choice of halide is a critical parameter for success, especially with challenging substrates. While modern catalysts have expanded the scope to include aryl chlorides, reactions with aryl iodides and bromides remain more general and often proceed under milder conditions with lower catalyst loadings. [1] The higher reactivity of the C-I bond in 2-Iodo-1H-benzoimidazole facilitates the initial oxidative addition step, which is often rate-limiting. [2] This is particularly advantageous when coupling with less nucleophilic amines or when trying to minimize side reactions. While a direct quantitative comparison for this specific scaffold is scarce, the general principles of Buchwald-Hartwig amination strongly favor the iodo-derivative for achieving high yields across the broadest range of amine coupling partners.

Evidence DimensionGeneral Reactivity and Substrate Scope in C-N Coupling
Target Compound DataHigh reactivity, enabling coupling with a wide range of primary and secondary amines under mild conditions.
Comparator Or Baseline2-Chlorobenzimidazole requires more specialized, bulky phosphine ligands and often harsher conditions to achieve comparable yields. [<a href="https://onlinelibrary.wiley.com/doi/10.1002/anie.201905896" target="_blank">2</a>]
Quantified DifferenceQualitative; provides access to a broader scope of products and more reliable reaction outcomes compared to the chloro-analog.
ConditionsPalladium-catalyzed cross-coupling of an amine with the aryl halide in the presence of a base.

For constructing libraries of 2-amino-benzimidazoles, this compound offers greater reliability and a higher success rate across diverse amine inputs compared to less reactive halo-analogs.

Suzuki Coupling
Cross-study comparable
2-Iodo couples at lower temp; 2-Cl often needs microwave heating
Facilitates C2 diversification for SAR
Yields up to 80% under standard conditions
CK2 Inhibition (derivative)
Class-level inference
Ki = 160 nM
Iodinated benzimidazole scaffold shows CK2 affinity
Measured on derivative BDBM34058, not parent
Lipophilicity
Computed
XLogP3 = 2.4; Δ +0.6 vs Cl, +0.4 vs Br
May support membrane permeability screening
Predicted value, not experimental LogD

2-Aryl Benzimidazole API Synthesis

In multi-step syntheses of complex pharmaceutical ingredients, maintaining high yields and avoiding harsh conditions is paramount. The superior performance of 2-Iodo-1H-benzoimidazole in Suzuki-Miyaura couplings allows for the efficient and high-yield synthesis of 2-aryl benzimidazole cores under conditions that preserve sensitive functional groups, making it the strategic choice for producing advanced pharmaceutical intermediates. [1]

2-Alkynylbenzimidazole Materials Science

The creation of functional organic materials, such as organic light-emitting diodes (OLEDs) or molecular wires, often requires the incorporation of rigid alkynyl linkers. The high reactivity of 2-Iodo-1H-benzoimidazole in Sonogashira reactions enables the clean, high-yield attachment of these linkers at or near room temperature, which is critical for preventing polymerization or degradation of the delicate conjugated systems being constructed. [2]

Drug Discovery Library Synthesis

During lead optimization in drug discovery, chemists must rapidly synthesize and test dozens or hundreds of analogs. The reliability and broad substrate scope of 2-Iodo-1H-benzoimidazole in Buchwald-Hartwig aminations allow for its use as a common intermediate to be coupled with a diverse library of amines, ensuring a high success rate and accelerating the discovery timeline. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
2-Aminobenzimidazole library synthesis
Ligand-free C-N coupling reactivity
Substrate scope under reported conditions
Photochemical fused heterocycle construction
Radical cyclization efficiency without tin reagents
Reproducibility across substitution patterns
C2 diversification via Suzuki-Miyaura coupling
Boronic acid coupling yield at mild temperatures
Compatibility with sensitive functional groups
Kinase inhibitor scaffold exploration
Iodo-benzimidazole as CK2-binding motif
Derivatization impact on kinase selectivity

XLogP3

2.4

Wikipedia

2-iodo-1H-benzimidazole

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